3-Acetylaminopyrazole

Vue d'ensemble

Description

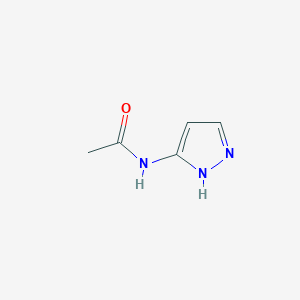

3-Acetylaminopyrazole is a chemical compound with the molecular formula C5H7N3O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms.

Mécanisme D'action

Target of Action

3-Acetylaminopyrazole, also known as 3-Acetamidopyrazole, is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

This compound, as a pyrazole derivative, may influence various biochemical pathways. Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and have a possible impact on the synthetic strategies where pyrazoles take part . .

Result of Action

It’s known that pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may have significant biological effects.

Analyse Biochimique

Biochemical Properties

3-Acetylaminopyrazole is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles, including this compound, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field

Cellular Effects

Related compounds, such as aminopyrazoles, have been shown to have potent cytotoxicity against various human cancer cell lines . It is possible that this compound may have similar effects on cell function, gene expression, and cellular metabolism, but this requires further study.

Molecular Mechanism

It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles like this compound take part, as well as the biological activities of targets bearing a pyrazole moiety .

Metabolic Pathways

Pyrazoles are known to be involved in various metabolic pathways, influencing metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of a compound can have significant effects on its activity or function

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Acetylaminopyrazole can be synthesized through the reaction of 1H-pyrazol-3-amine with acetic anhydride. The process involves dissolving 1H-pyrazol-3-amine in distilled water, followed by the addition of sodium bicarbonate. Acetic anhydride is then added dropwise, and the resulting suspension is heated at reflux overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Acetylaminopyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Applications De Recherche Scientifique

3-Acetylaminopyrazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: this compound derivatives have shown potential as anticonvulsants and anti-inflammatory agents.

Comparaison Avec Des Composés Similaires

3-Aminopyrazole: Similar in structure but lacks the acetyl group.

4-Acetylaminopyrazole: Similar but with the acetyl group at a different position.

5-Acetylaminopyrazole: Another isomer with the acetyl group at the 5-position.

Uniqueness: 3-Acetylaminopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl group at the 3-position allows for unique interactions with enzymes and other molecular targets, differentiating it from other pyrazole derivatives .

Activité Biologique

3-Acetylaminopyrazole is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of aminopyrazole derivatives. This process can be achieved through various methods, including the use of acetic anhydride or acetyl chloride in the presence of a base. The resulting compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cancer cell proliferation and survival. Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Antiproliferative Activity

Recent studies have utilized the NCI-60 cell line screening to evaluate the antiproliferative effects of this compound. The results indicate that this compound demonstrates selective activity against specific cancer types, including:

- CNS Cancer (SNB-75)

- Renal Cancer (UO-31 and CAKI-1)

In these studies, this compound showed more than 50% inhibition of cell growth after 48 hours of treatment, highlighting its potential efficacy in cancer therapy .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparative analysis with other aminopyrazole derivatives is presented in Table 1.

| Compound | Cell Line | Growth Inhibition (%) | Mechanism of Action |

|---|---|---|---|

| This compound | SNB-75 | >50 | Topoisomerase II inhibition |

| 5-Aminopyrazole | UO-31 | >50 | Kinase inhibition |

| Thiourea Derivative | CAKI-1 | 32.2 | Multiple pathways (not fully elucidated) |

Case Studies and Research Findings

Several case studies have been conducted to assess the real-world applicability and effectiveness of compounds related to this compound:

Propriétés

IUPAC Name |

N-(1H-pyrazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSKIQUMIWCMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380550 | |

| Record name | 3-Acetylaminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3553-12-6 | |

| Record name | 3-Acetylaminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 3-acetamidopyrazole as described in the research?

A1: The research highlights an interesting finding regarding the synthesis of 3-acetamidopyrazole. It states that monoacylation of 3-aminopyrazole unexpectedly yields a mixture of 1- and 2-acylated aminopyrazoles. [] This mixture then undergoes a solid-state rearrangement over time to form the desired 3-acetamidopyrazole. [] The researchers investigated the mechanism and kinetics of this unusual solid-state rearrangement using solid-state and traditional NMR methods. [] This finding is significant as it reveals a unique pathway for obtaining the 3-acetamidopyrazole derivative.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.